molecular formula C17H14N2O2 B2827048 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 588681-46-3

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No. B2827048
CAS RN: 588681-46-3
M. Wt: 278.311
InChI Key: IEZVIRHUFVIBLD-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a specialty product for proteomics research . It has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid consists of a quinoline core with a carboxylic acid group at the 4-position and a pyridinyl group at the 2-position . It also has two methyl groups at the 7 and 8 positions .

Scientific Research Applications

Antibacterial Activity

Research on quinolones containing a pyrrolidinyl moiety, analogous in structure to 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, demonstrates their antibacterial efficacy against both Gram-negative and Gram-positive organisms. These compounds have shown significant in vitro and in vivo potency, particularly when administered orally, highlighting their potential as antibacterial agents with low side-effect potential (Hagen et al., 1994).

Catalysis

A study on [Pyridine-1-SO3H-2-COOH]Cl as a catalyst for the preparation of hexahydroquinolines showcases the efficiency of related compounds in facilitating chemical reactions. This approach offers advantages like low cost, simplicity, and excellent yields, indicating the role of pyridine derivatives in organic synthesis and potentially in the development of new catalysts (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Bioactivity and Photolabile Protecting Groups

Compounds structurally related to 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, such as brominated hydroxyquinoline, have been explored as photolabile protecting groups for carboxylic acids. These show enhanced photolysis efficiency and potential for in vivo application, offering insights into the design of new photolabile groups for biological research (Fedoryak & Dore, 2002).

Luminescent Materials

Heteroleptic cationic Ir(III) complexes, incorporating pyridine and quinoline moieties, have been studied for their unique luminescent properties. These materials demonstrate potential for data security protection and highlight the application of quinoline derivatives in the development of smart luminescent materials (Song et al., 2016).

Redox-Annulations

Cyclic amines, including those related to pyridine and quinoline structures, have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds. This research points towards innovative ways to create complex organic molecules, potentially impacting synthetic chemistry and drug development (Kang et al., 2015).

properties

IUPAC Name

7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-6-7-12-13(17(20)21)9-15(19-16(12)11(10)2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZVIRHUFVIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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